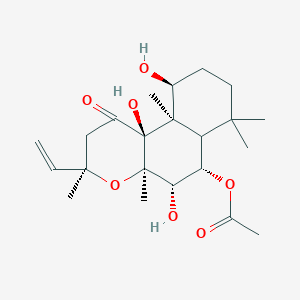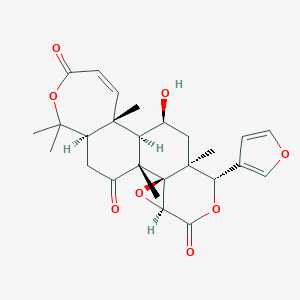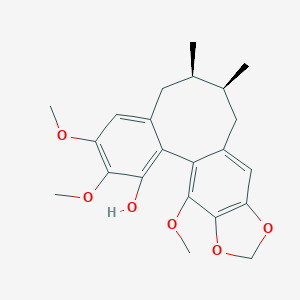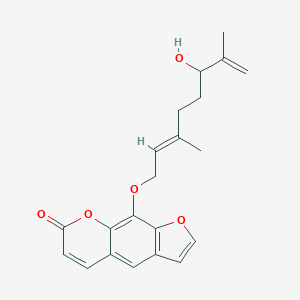
Acetylursolic acid
Overview
Description
Acetylursolic acid, also known as Ursolic acid acetate, is a natural product found in Salvia miltiorrhiza, Callistemon citrinus, and other organisms . It has a molecular formula of C32H50O4 and a molecular weight of 498.7 g/mol .
Synthesis Analysis
This compound can be synthesized from ursolic acid through acetylation . This process involves the modification at position C-3 and C-28 . The simplicity of the 3-acetyl derivative makes it a good candidate for further mechanistic studies .
Molecular Structure Analysis
The IUPAC name for this compound is 10-acetyloxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid . It has 10 defined stereocentres .
Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm³, a boiling point of 567.6±50.0 °C at 760 mmHg, and a flash point of 171.7±23.6 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds . Its polar surface area is 64 Ų .
Scientific Research Applications
Anti-Proliferative and Anti-Migratory Activities in Melanoma Cells
Acetylursolic acid, particularly 3-O-acetylursolic acid, demonstrates significant anti-proliferative effects on melanoma cells. It maintains the potency of its parent molecule, ursolic acid, in inducing apoptosis and morphological changes in melanoma cells. However, it has a differential impact on cell migration compared to ursolic acid. This research highlights the potential of this compound in cancer treatment, specifically in melanoma therapy (Alqathama et al., 2020).
Metabolic Regulation by Protein Acetylation
Protein acetylation, including lysine acetylation, plays a crucial role in cellular regulation and metabolism. This compound's role in acetylation processes can impact various cellular functions, including gene expression and metabolic pathways. This insight opens avenues for exploring this compound in metabolic studies and its potential therapeutic applications in metabolic disorders (Hirschey & Zhao, 2015).
Biomedical Applications of Hyaluronic Acid Modification
The modification of hyaluronic acid, which contains N-acetyl-d-glucosamine, a component structurally related to this compound, has shown wide-ranging biomedical applications. Understanding the modification processes, including acetylation, can guide the development of advanced biomaterials for medical use, such as in drug delivery systems and tissue regeneration (Kogan et al., 2006).
Glucuronidation of Salicylic Acid Metabolites
The process of glucuronidation, which involves acetyl derivatives like acetylsalicylic acid, provides insights into drug metabolism and detoxification pathways. This knowledge can be applied to understand how this compound undergoes metabolic transformations in the body, which is crucial for its pharmacokinetic profiling (Kuehl et al., 2006).
Mechanism of Action
Target of Action
Acetylursolic acid, a derivative of ursolic acid, is a triterpene with diverse biological activities . It primarily targets molecular players of different cell signaling cascades to promote its anti-cancer potential . It inhibits the activity of Akt, mTOR, and ERK, and halts the receptor tyrosine kinase interaction with their respective ligands .
Mode of Action
The compound interacts with its targets by inhibiting their activity, thereby disrupting the normal functioning of the cell signaling cascades . This results in changes in the cellular environment, leading to the inhibition of tumor progression and sensitization to conventional treatment drugs .
Biochemical Pathways
The affected pathways primarily involve cell signaling cascades. The inhibition of Akt, mTOR, and ERK disrupts these pathways, leading to downstream effects that include the inhibition of tumor progression and increased sensitization to conventional treatment drugs .
Pharmacokinetics
Ursolic acid, from which this compound is derived, is a hydrophobic compound. It is usually chemically modified to increase its bioavailability prior to administration . .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of tumor progression and increased sensitization to conventional treatment drugs . It has also been found to have anti-proliferative and anti-migratory activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s hydrophobic nature may affect its solubility and hence its bioavailability . .
properties
IUPAC Name |
10-acetyloxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O4/c1-19-11-16-32(27(34)35)18-17-30(7)22(26(32)20(19)2)9-10-24-29(6)14-13-25(36-21(3)33)28(4,5)23(29)12-15-31(24,30)8/h9,19-20,23-26H,10-18H2,1-8H3,(H,34,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFUCJXOLZAQNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Acetylursolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036008 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
7372-30-7 | |
| Record name | Acetylursolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036008 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
285 °C | |
| Record name | Acetylursolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036008 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[(3-bromophenyl)methylideneamino]-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B197960.png)


![methyl (1S,4aR,5S,8aR)-5-[(E)-5-acetyloxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B198023.png)


![2-[[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-3,4,5-triol](/img/structure/B198087.png)

